![molecular formula C21H26ClN5O2 B2939711 9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-63-5](/img/structure/B2939711.png)

9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

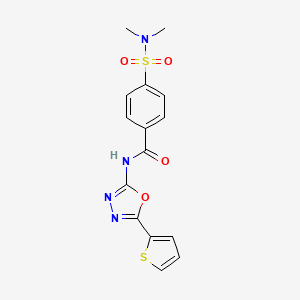

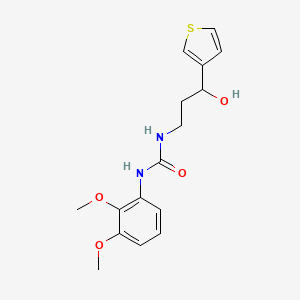

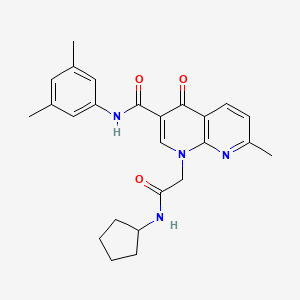

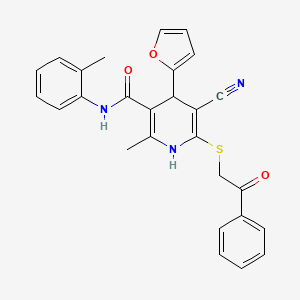

Compounds like this one, which contain a pyrimidine ring, are often found in biological systems. Pyrimidines are part of the structure of several important molecules, including the nucleotides cytosine, thymine, and uracil, which are components of DNA and RNA .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form an imine, which can then cyclize to form the pyrimidine ring . The specific substituents on the pyrimidine ring can be introduced through further reactions .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of a compound like this would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, or the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be predicted using computational chemistry methods, or determined experimentally using various analytical techniques .科学的研究の応用

Psychotropic Potential and Receptor Affinity

Research into arylpiperazine derivatives of dimethyl-dihydro-purine-diones, including compounds structurally related to 9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has shown potential in designing ligands with psychotropic activity. These studies focus on the chemical diversification of purine-2,6-dione to identify potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).

Adenosine Receptor Affinity

Studies on pyrimido- and tetrahydropyrazino[2,1-f]purinediones have evaluated their affinities for adenosine receptors (ARs), indicating potential for the development of selective AR antagonists. This research provides insights into structure-activity relationships and binding modes, which are crucial for designing AR-targeted therapeutics (Szymańska et al., 2016).

Neurodegenerative Disease Treatment

Compounds structurally related to the query chemical have been explored for their multitarget drug potential in treating neurodegenerative diseases. By acting on multiple relevant targets, such as adenosine receptors and monoamine oxidases, these compounds offer a promising approach for symptomatic relief and potentially disease-modifying effects in conditions like Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).

Anti-inflammatory Activity

Purine derivatives have also been investigated for their anti-inflammatory properties. Research into substituted pyrimidopurinediones has shown efficacy in models of chronic inflammation, indicating potential for the development of new anti-inflammatory agents (Kaminski et al., 1989).

Electrochemical Studies

Electrochemical oxidation studies on purine derivatives like 9-methylxanthine provide insights into the electrochemical behavior and potential applications of similar compounds in biochemical assays or as electrochemical sensors (Cleary, Owens, & Dryhurst, 1981).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c1-4-5-6-10-25-19(28)17-18(24(3)21(25)29)23-20-26(12-14(2)13-27(17)20)16-9-7-8-15(22)11-16/h7-9,11,14H,4-6,10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDKZLMKGROMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC=C4)Cl)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-chlorophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2939641.png)

methanone](/img/structure/B2939644.png)

![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)